3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-

Suxibuzone synthesis Process chemistry API manufacturing

4-Hydroxymethylphenylbutazone (4-HM-PB; CAS 23111-33-3), systematically named 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione, is a pyrazolidinedione derivative that occupies a dual identity in pharmaceutical chemistry: it is both the indispensable synthetic intermediate en route to the NSAID prodrug suxibuzone and the officially designated Suxibuzone EP Impurity C in the European Pharmacopoeia. The compound possesses a molecular formula of C₂₀H₂₂N₂O₃ (MW 338.4 g/mol), a melting point of 146–147°C, and an XLogP3 of 4.1, distinguishing it physicochemically from its parent phenylbutazone (mp 105–108°C) and its downstream product suxibuzone (mp 126–127°C).

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 23111-33-3
Cat. No. B1654436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-
CAS23111-33-3
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CO
InChIInChI=1S/C20H22N2O3/c1-2-3-14-20(15-23)18(24)21(16-10-6-4-7-11-16)22(19(20)25)17-12-8-5-9-13-17/h4-13,23H,2-3,14-15H2,1H3
InChIKeyVCUPPSLLQJDTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50.2 [ug/mL]

4-Hydroxymethylphenylbutazone (CAS 23111-33-3): Sourcing the Critical Suxibuzone Intermediate and EP Impurity C Reference Standard


4-Hydroxymethylphenylbutazone (4-HM-PB; CAS 23111-33-3), systematically named 4-butyl-4-(hydroxymethyl)-1,2-diphenylpyrazolidine-3,5-dione, is a pyrazolidinedione derivative that occupies a dual identity in pharmaceutical chemistry: it is both the indispensable synthetic intermediate en route to the NSAID prodrug suxibuzone and the officially designated Suxibuzone EP Impurity C in the European Pharmacopoeia [1][2]. The compound possesses a molecular formula of C₂₀H₂₂N₂O₃ (MW 338.4 g/mol), a melting point of 146–147°C, and an XLogP3 of 4.1, distinguishing it physicochemically from its parent phenylbutazone (mp 105–108°C) and its downstream product suxibuzone (mp 126–127°C) [3].

Why Phenylbutazone, Suxibuzone, or Other Pyrazolidinediones Cannot Replace 4-Hydroxymethylphenylbutazone (CAS 23111-33-3)


Within the phenylbutazone–suxibuzone pharmacopoeial ecosystem, 4-HM-PB occupies two functional niches for which no generic substitute exists. First, it is the committed intermediate in the two-step synthesis of suxibuzone: phenylbutazone undergoes hydroxymethylation with formaldehyde to produce 4-HM-PB, which is then esterified with succinic anhydride — no alternative intermediate can yield suxibuzone without passing through 4-HM-PB [1]. Second, the glucuronide conjugate of 4-HM-PB serves as the sole urinary biomarker that analytically discriminates suxibuzone administration from phenylbutazone administration; after oral phenylbutazone, 4-HM-PB glucuronide is absent from urine, whereas after suxibuzone it appears alongside suxibuzone glucuronide and 4-hydroxymethyloxyphenbutazone glucuronide within the first 6 hours post-dose [2]. Critically, within this compound class even minor structural modifications abolish pharmacological activity: γ-hydroxyphenylbutazone, differing only in the position of hydroxylation, shows no anti-edematous effect in the carrageenin-induced edema model, whereas suxibuzone and phenylbutazone exhibit similar activity [3]. These findings underscore that pyrazolidinedione analogs are not interchangeable — the specific 4-hydroxymethyl substitution on the butyl-bearing quaternary carbon confers a unique synthetic, analytical, and metabolic identity that cannot be replicated by phenylbutazone, oxyphenbutazone, γ-hydroxyphenylbutazone, or suxibuzone itself.

Quantitative Differentiation Evidence for 4-Hydroxymethylphenylbutazone (CAS 23111-33-3) vs. Phenylbutazone, Suxibuzone, and In-Class Analogs


Exclusive Synthetic Intermediate: 4-HM-PB Is the Irreplaceable Gateway to Suxibuzone API

4-HM-PB is the sole committed intermediate in the industrial synthesis of suxibuzone. In the established two-step route, phenylbutazone undergoes Mannich-type hydroxymethylation with formaldehyde to yield 4-HM-PB at approximately 86% yield; this intermediate is subsequently esterified with succinic anhydride to afford suxibuzone [1]. No alternative synthetic route to suxibuzone circumvents this intermediate. Consequently, any entity engaged in suxibuzone API manufacturing, process development, or regulatory impurity profiling must source and characterize 4-HM-PB.

Suxibuzone synthesis Process chemistry API manufacturing

Unique Urinary Biomarker: 4-HM-PB Glucuronide Discriminates Suxibuzone from Phenylbutazone Exposure

In a direct head-to-head crossover study in healthy male volunteers, Yasuda et al. (1982) demonstrated that 4-HM-PB glucuronide is excreted in urine exclusively after oral suxibuzone administration and is completely absent after oral phenylbutazone administration [1]. Specifically, the conjugates found only after suxibuzone — suxibuzone glucuronide, 4-hydroxymethylphenylbutazone glucuronide, and 4-hydroxymethyloxyphenbutazone glucuronide — were excreted within the first 6 hours post-dose. After phenylbutazone, only oxyphenbutazone glucuronide and phenylbutazone glucuronides (O-glucuronide and C-4-glucuronide) were detected. This makes 4-HM-PB glucuronide the sole analytically verified urinary biomarker capable of distinguishing suxibuzone administration from phenylbutazone administration.

Forensic toxicology Doping control Metabolite profiling

HPLC Detection Limit: 4-HM-PB Requires a 2-Fold Higher LOD Than Co-Eluting Metabolites

The validated reversed-phase HPLC-UV method of Marunaka et al. (1980) for the simultaneous determination of suxibuzone and its metabolites in plasma and urine reports a detection limit of 0.10 μg/mL for both suxibuzone and 4-HM-PB, compared with 0.05 μg/mL for phenylbutazone, oxyphenbutazone, and γ-hydroxyphenylbutazone [1]. This 2-fold higher LOD for 4-HM-PB is a direct consequence of its lower UV absorptivity at the detection wavelength of 254 nm under the specified chromatographic conditions (reversed-phase column, methanol–0.5 M KH₂PO₄ linear gradient, 2.0 mL/min flow rate). Analytical laboratories developing or validating methods for suxibuzone bioequivalence or impurity profiling must account for this differential sensitivity.

HPLC method validation Bioanalytical chemistry Pharmacokinetic studies

Melting Point Differentiation: 4-HM-PB Is Thermally Distinct from Phenylbutazone and Suxibuzone

The melting point of 4-HM-PB (146–147°C) is substantially higher than that of phenylbutazone (105–108°C) and also exceeds that of its downstream esterification product suxibuzone (126–127°C) [1]. The introduction of the hydroxymethyl group at the quaternary C-4 position increases intermolecular hydrogen-bonding capacity (one H-bond donor, three H-bond acceptors; TPSA 60.8 Ų), raising the melting point by approximately 40°C relative to phenylbutazone. This large thermal separation provides a robust, pharmacopoeia-accessible identity test that clearly discriminates 4-HM-PB from both its synthetic precursor and its product.

Identity confirmation Quality control Solid-state characterization

Pharmacopoeial Reference Standard Designation: 4-HM-PB Is the Official EP Impurity C for Suxibuzone Monograph Compliance

4-HM-PB is formally designated as Suxibuzone Impurity C in the European Pharmacopoeia (Ph. Eur.) monograph 1574 and is distributed as a Certified Reference Standard (CRS) by the European Directorate for the Quality of Medicines & HealthCare (EDQM) under catalogue code S2400006 [1]. The current batch (batch 2) provides 15 mg per vial with long-term storage at +5°C ± 3°C. This official compendial status means that any marketing authorization holder or contract manufacturing organization producing suxibuzone API for the European market must use this specific reference standard for impurity identification, system suitability testing, and limit testing as prescribed in the monograph. No alternative compound — including phenylbutazone, oxyphenbutazone, or commercially sourced non-compendial 4-HM-PB — can legally substitute for the EDQM CRS in a regulatory filing context.

Pharmacopoeial compliance Reference standards Regulatory QC

Procurement-Driven Application Scenarios for 4-Hydroxymethylphenylbutazone (CAS 23111-33-3)


Suxibuzone API Manufacturing: Process Intermediate Sourcing and In-Process Control

Any facility manufacturing suxibuzone active pharmaceutical ingredient must procure 4-HM-PB as the process intermediate generated by hydroxymethylation of phenylbutazone with formaldehyde. The ~86% step yield defines the process mass balance, and the isolated 4-HM-PB must meet identity (mp 146–147°C) and purity specifications before proceeding to esterification with succinic anhydride [1]. For in-process control, the differentiated HPLC detection limit of 0.10 μg/mL must be factored into method sensitivity requirements [2]. Furthermore, the EDQM Suxibuzone Impurity C CRS (S2400006) is required for system suitability testing of the final API against Ph. Eur. monograph 1574 [3].

Equine Doping Control and Forensic Toxicology: Differentiating Suxibuzone from Phenylbutazone Administration

In equine sports and forensic toxicology, phenylbutazone is a commonly detected NSAID, while suxibuzone — a prodrug of phenylbutazone — may be used to circumvent detection windows. The only analytically verified urinary biomarker that can distinguish suxibuzone administration from phenylbutazone administration is 4-HM-PB glucuronide, which appears in urine within the first 6 hours exclusively after suxibuzone dosing [1]. Laboratories performing LC-MS/MS confirmation must therefore procure 4-HM-PB as a reference material to prepare the glucuronide conjugate or to develop enzymatic hydrolysis protocols that release free 4-HM-PB for detection. The 2-fold higher HPLC LOD (0.10 vs. 0.05 μg/mL) also dictates that method sensitivity for 4-HM-PB must be separately validated, as published phenylbutazone methods may be inadequate [2].

Regulatory Quality Control: Ph. Eur. Monograph Compliance for Suxibuzone Finished Product Testing

Marketing authorization holders and contract testing laboratories performing quality control on suxibuzone drug substance or drug product for the European market must source the EDQM-certified Suxibuzone Impurity C CRS (catalogue S2400006) for impurity identification and limit testing as prescribed in Ph. Eur. monograph 1574 [1]. Non-compendial sources of 4-HM-PB are not acceptable for regulatory filing purposes. The CRS is supplied as 15 mg/vial, with long-term storage at +5°C ± 3°C, and is priced at 90 EUR per unit [2]. Laboratories must also note that the melting point specification (146–147°C) provides a simple identity confirmation orthogonal to chromatographic retention time, enabling rapid incoming material verification [3].

Preclinical Pharmacokinetic and Metabolism Studies of Suxibuzone

Investigators conducting absorption, distribution, metabolism, and excretion (ADME) studies of suxibuzone require 4-HM-PB as an authentic metabolite reference standard for quantifying the suxibuzone-specific metabolic pathway. The seminal human pharmacokinetic study by Yasuda et al. established that 4-HM-PB glucuronide is a suxibuzone-specific conjugate excreted alongside suxibuzone glucuronide in the first 6 hours post-dose, while the remaining metabolites (phenylbutazone, oxyphenbutazone, γ-hydroxyphenylbutazone) are common to both suxibuzone and phenylbutazone administration [1]. The validated HPLC method of Marunaka et al. provides the analytical framework for simultaneous quantification of all five analytes, with 4-HM-PB requiring a calibrated LOD of 0.10 μg/mL [2]. Sourcing high-purity 4-HM-PB is therefore essential for constructing accurate calibration curves and quality control samples in any suxibuzone PK/metabolism study.

Quote Request

Request a Quote for 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl-4-(hydroxymethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.